Patulin - 247172-18-5

Patulin

Catalog Number: EVT-7924612
CAS Number: 247172-18-5
Molecular Formula: C7H6O4
Molecular Weight: 154.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Patulin is a furopyran and lactone that is (2H-pyran-3(6H)-ylidene)acetic acid which is substituted by hydroxy groups at positions 2 and 4 and in which the hydroxy group at position 4 has condensed with the carboxy group to give the corresponding bicyclic lactone. A mycotoxin produced by several species of Aspergillus and Penicillium, it has antibiotic properties but has been shown to be carcinogenic and mutagenic. It has a role as an antimicrobial agent, a mycotoxin, a carcinogenic agent, a mutagen, a Penicillium metabolite and an Aspergillus metabolite. It is a furopyran, a lactol and a gamma-lactone.
Patulin is a natural product found in Trichoderma virens, Amesia atrobrunnea, and other organisms with data available.
Patulin is found in pomes. Mycotoxin, found as a contaminant of foods, e.g. apple juice. Sometimes detd. in apple juice Patulin is a mycotoxin produced by a variety of molds, particularly Aspergillus and Penicillium. It is commonly found in rotting apples, and the amount of patulin in apple products is generally viewed as a measure of the quality of the apples used in production. It is not a particularly potent toxin, but a number of studies have shown that it is genotoxic, which has led to some theories that it may be a carcinogen, though animal studies have remained inconclusive. Patulin is also an antibiotic. Several countries have instituted patulin restrictions in apple products. The World Health Organization recommends a maximum concentration of 50 ug/L in apple juice. Patulin has been shown to exhibit apoptotic and antibiotic functions (A7849, A7850). Patulin belongs to the family of Pyrans. These are compounds containing a pyran ring, which is a six-member heterocyclic, non-aromatic ring with five carbon atoms, one oxygen atom and two ring double bonds.
4-Hydroxy-4H-furo(3,2-c)pyran-2(6H)-one. A mycotoxin produced by several species of Aspergillus and Penicillium. It is found in unfermented apple and grape juice and field crops. It has antibiotic properties and has been shown to be carcinogenic and mutagenic and causes chromosome damage in biological systems.
Source

Patulin contamination typically arises from the growth of mold on fruits, particularly when they are damaged or overripe. The presence of patulin has been widely reported in apples and apple-derived products, but it can also be found in other fruits such as pears, grapes, and cherries. The production of patulin by fungi is influenced by environmental conditions such as temperature and humidity.

Classification

Patulin is classified as a secondary metabolite and falls under the category of mycotoxins. It is a polyketide compound, which indicates its biosynthetic origin from the polyketide pathway in fungi.

Synthesis Analysis

Methods

  1. Fungal Fermentation: Cultivating specific strains of Penicillium under controlled conditions to induce patulin production.
  2. Chemical Synthesis: Utilizing organic synthesis techniques to create patulin in the laboratory setting, although this is less common due to the complexity involved.

Technical Details

Fungal fermentation involves optimizing growth conditions such as pH, temperature, and nutrient availability to maximize patulin yield. Chemical synthesis may involve multi-step reactions that require precise control over reaction conditions to ensure the desired product is obtained.

Molecular Structure Analysis

Structure

Patulin has the molecular formula C10H10O5C_{10}H_{10}O_5 and features a lactone ring structure. Its systematic name is 4-hydroxy-4H-furo[3,2-c]pyran-2(3H)-one.

Data

  • Molecular Weight: 210.18 g/mol
  • Melting Point: Approximately 120 °C
  • Solubility: Soluble in polar solvents like methanol and ethanol but poorly soluble in non-polar solvents.
Chemical Reactions Analysis

Reactions

Patulin undergoes various chemical reactions that can influence its stability and reactivity:

  1. Hydrolysis: Patulin can hydrolyze under acidic or basic conditions, potentially forming less toxic derivatives.
  2. Oxidation: Exposure to oxidizing agents can lead to degradation products that may have different toxicological profiles.

Technical Details

The stability of patulin is affected by environmental factors such as light, temperature, and pH levels. Understanding these reactions is crucial for developing effective methods for its detection and degradation in contaminated food products.

Mechanism of Action

Process

Patulin exerts its toxic effects primarily through the inhibition of protein synthesis and disruption of cellular processes. It has been shown to induce oxidative stress and damage cellular components such as DNA.

Data

Research indicates that patulin can affect various biological systems, leading to cytotoxicity in human cell lines at concentrations typically found in contaminated foods. Its mechanism involves interaction with cellular macromolecules, leading to impaired cellular functions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to pale yellow crystalline solid.
  • Odor: Odorless.
  • Taste: Bitter.

Chemical Properties

  • Stability: Relatively stable under normal storage conditions but sensitive to heat and light.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic sites in its structure.

Relevant analyses have shown that patulin's stability can vary significantly based on its environment, influencing its detection and degradation strategies in food safety protocols.

Applications

Scientific Uses

Patulin serves as an important subject of study within food safety research due to its implications for human health. Analytical methods for detecting patulin are crucial for monitoring food products:

  1. Detection Methods: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used for quantifying patulin levels in food samples.
  2. Toxicological Studies: Research into the effects of patulin on human health continues to inform regulatory standards and safety assessments for food products.

Properties

CAS Number

247172-18-5

Product Name

Patulin

IUPAC Name

4-hydroxy-4,6-dihydrofuro[3,2-c]pyran-2-one

Molecular Formula

C7H6O4

Molecular Weight

154.12 g/mol

InChI

InChI=1S/C7H6O4/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1,3,7,9H,2H2

InChI Key

ZRWPUFFVAOMMNM-UHFFFAOYSA-N

SMILES

C1C=C2C(=CC(=O)O2)C(O1)O

Solubility

Soluble in ethanol, diethyl ether, acetone, benzene, and ethyl or amyl acetate
Soluble in common organic solvents; insoluble in petroleum ether
Soluble in wate

Canonical SMILES

C1C=C2C(=CC(=O)O2)C(O1)O

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